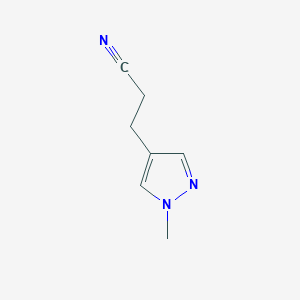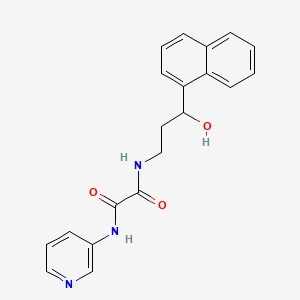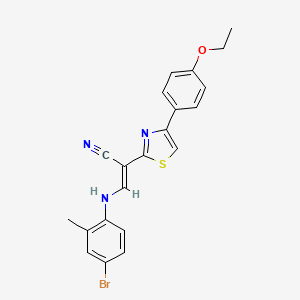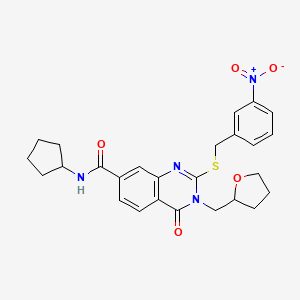
AKOS000770204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulation der DNA-Struktur
Die Verbindung CCG-292754 wurde auf ihre Fähigkeit zur Modulation von DNA-Strukturen untersucht. Insbesondere wurde festgestellt, dass sie eine Konformationsänderung in CCG-Wiederholungen von einer i-Motiv-Tetraplexstruktur zu einer Basen-extrudierten Duplexstruktur induziert, wenn sie an das (CoII)-vermittelte Dimer von Chromomycin A3 (CoII(Chro)2) gebunden ist . Dieser strukturelle Übergang kann Auswirkungen auf therapeutische Strategien haben, die auf neurologische Erkrankungen abzielen, die durch Wiederholungsexpansionen verursacht werden.
Eigenschaften von Dichtungsmaterialien
In der Materialwissenschaft spielt CCG-292754 eine Rolle bei den Eigenschaften von Dichtungsmaterialien. Die Standardpraxis ASTM F3270/F3270M-17 beschreibt die Druck-Belastungs-Eigenschaften von Dichtungsmaterialien. Forscher haben diese Verbindung verwendet, um das Druckverhalten von Dichtungen zu untersuchen und die Durchbiegung unter zunehmender Druckbelastung zu messen . Das Verständnis dieser Eigenschaften hilft bei der Auswahl geeigneter Dichtungsmaterialien für bestimmte Abdichtungsanwendungen.
DNA-basierte Biokonjugate
Forscher haben eine angepasste Strategie entwickelt, bei der CCG-292754 verwendet wird, um kovalent gekoppelte phosphoramidierte einzelsträngige DNA (ssDNA)-Biokonjugate zu bilden. Ergebnisse der Matrix-gestützten Laserdesorptions-Ionisations-Flugzeit-Massenspektrometrie (MALDI-TOF) zeigen die Stabilität des phosphoramidierten ssDNA-Konjugats mit ausschließlicher Phosphoramidierung am 5'-Phosphat von ssDNA . Dieser Ansatz bietet eine bequeme Eintopfmethode zum Vernetzen biologischer Moleküle.
Automatisierung von Mainframe-Anwendungen
Beim Softwaretesten automatisiert ein Java-Framework namens „f3270“ Funktionstests für Mainframe (TN3270)-Anwendungen. Es vereinfacht die Behandlung von Feldern in Bildschirmen und bietet eine Terminal-GUI zum Debuggen . Obwohl dies nicht direkt mit wissenschaftlicher Forschung zusammenhängt, zeigt dieses Tool die Vielseitigkeit von CCG-292754 in verschiedenen Anwendungen.
Vernetzungsstrategien
CCG-292754 (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimidhydrochlorid, EDC) wird üblicherweise zur Vernetzung biologischer Moleküle verwendet. Es bildet stabile kovalente Bindungen zwischen Carboxylgruppen und primären Aminen. Forscher haben EDC- und EDC/NHS (Sulfo-NHS-Ester)-Reaktionen eingesetzt, um aminreaktive NHS-Ester von Biomolekülen wie Antikörpern und Nukleinsäuren zu erzeugen . Diese Vernetzungsstrategien spielen eine entscheidende Rolle in verschiedenen Bereichen, darunter Diagnostik und Biokonjugat-Synthese.
UAV-Anwendungen in der Antarktisforschung
Obwohl dies nicht direkt mit CCG-292754 zusammenhängt, ist es erwähnenswert, dass unbemannte Luftfahrzeuge (UAVs) in der chinesischen nationalen Antarktisforschung umfassend eingesetzt werden. UAVs tragen in herausfordernden polaren Umgebungen zur Datenerfassung, Umweltüberwachung und Kartierung bei . Obwohl dies nicht spezifisch für diese Verbindung ist, unterstreicht es den breiteren Kontext von wissenschaftlichen Forschungsanwendungen.
Eigenschaften
IUPAC Name |
1-ethyl-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-5-25-18-20-16-15(23(18)10-13(3)21-25)17(26)24(19(27)22(16)4)11-14-8-6-12(2)7-9-14/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAZIHUWAHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2503431.png)




![N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2503440.png)





![2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2503452.png)
![1-[1-(2-chlorobenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2503453.png)
